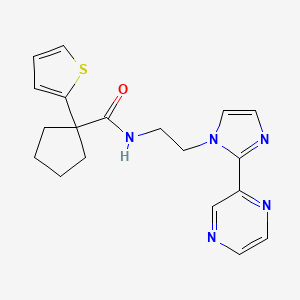![molecular formula C16H15NO3S2 B2882860 [2-(4-Methoxyphenyl)sulfonyl-1-phenylethyl] thiocyanate CAS No. 72132-67-3](/img/structure/B2882860.png)
[2-(4-Methoxyphenyl)sulfonyl-1-phenylethyl] thiocyanate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“[2-(4-Methoxyphenyl)sulfonyl-1-phenylethyl] thiocyanate” is a chemical compound with the molecular formula C16H15NO3S2 . It’s part of a collection of rare and unique chemicals provided by Sigma-Aldrich .
Physical And Chemical Properties Analysis
The molecular weight of this compound is 333.425 Da . Other physical and chemical properties are not available in the data I found.Aplicaciones Científicas De Investigación
COX-2 Inhibition for Anti-inflammatory Applications
This compound has been evaluated for its potential as a selective COX-2 inhibitor, which is crucial in the development of anti-inflammatory drugs . COX-2 is an enzyme that plays a significant role in the production of pro-inflammatory mediators. By inhibiting this enzyme, the compound can potentially reduce inflammation and pain without the gastrointestinal side effects associated with non-selective NSAIDs.
Antinociceptive Activity
In the context of pain management, some derivatives of this compound have shown significant antinociceptive activity . This suggests that it could be used in the development of new painkillers, especially for conditions where pain is a predominant symptom.
Mucoprotective Potential
A benzimidazole derivative related to this compound has demonstrated mucoprotective effects, particularly in mitigating methotrexate-induced intestinal mucositis in mice . This indicates its potential application in protecting the gastrointestinal tract from the adverse effects of certain chemotherapy drugs.
Suppression of Oxidative Stress
The same study also highlighted the compound’s ability to suppress oxidative stress markers . This is significant because oxidative stress is implicated in a variety of diseases, including neurodegenerative disorders, suggesting a potential application in the treatment or prevention of such conditions.
Modulation of Inflammatory Markers
The compound has been shown to modulate the expression of various inflammatory markers, including TNF-α, COX-2, and IL-6 . This modulation is essential for the therapeutic management of inflammatory diseases.
Improvement of Luminal Microflora Profile
Interestingly, the compound has also been associated with the improvement of the luminal microflora profile, enhancing the growth of beneficial bacteria like Lactobacillus spp. and reducing pathogenic bacteria like E. coli . This could have implications for gut health and the treatment of gastrointestinal disorders.
Chemotherapy Adjunct
Due to its mucoprotective and anti-inflammatory properties, the compound could be used as an adjunct in chemotherapy to reduce side effects such as intestinal mucositis . This would help improve the quality of life for patients undergoing cancer treatment.
Safety and Hazards
Propiedades
IUPAC Name |
[2-(4-methoxyphenyl)sulfonyl-1-phenylethyl] thiocyanate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3S2/c1-20-14-7-9-15(10-8-14)22(18,19)11-16(21-12-17)13-5-3-2-4-6-13/h2-10,16H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCQDEWAQDZFVMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)CC(C2=CC=CC=C2)SC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(4-Methoxyphenyl)sulfonyl-1-phenylethyl] thiocyanate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{4-[(2,5-difluorophenyl)methanesulfonamido]phenyl}-N-(2-methoxyethyl)acetamide](/img/structure/B2882777.png)
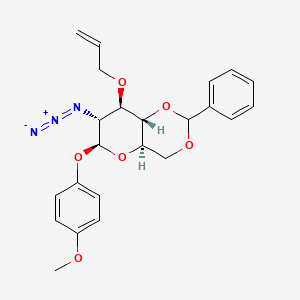
![4-Chloro-2-[(4-methoxyphenyl)amino]-1,3-thiazole-5-carbaldehyde](/img/structure/B2882779.png)
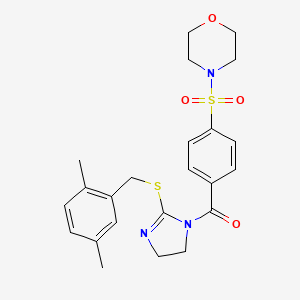
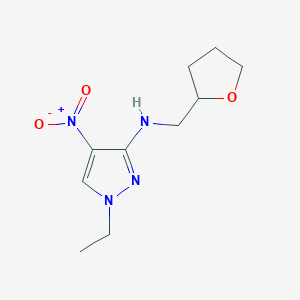
![2-[4-(Tert-butyl)anilino]-3-chloronaphthoquinone](/img/structure/B2882785.png)
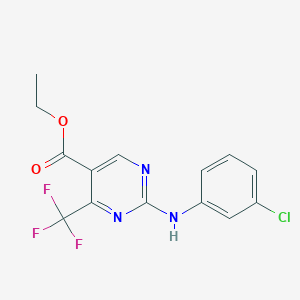
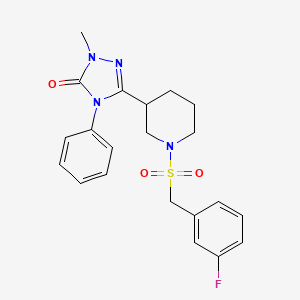

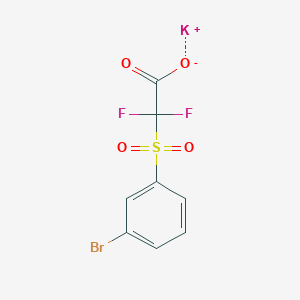
![N-(2-(4-fluorophenoxy)ethyl)-3-(6-methylimidazo[2,1-b]thiazol-3-yl)propanamide](/img/structure/B2882796.png)
![2-[4-(Aminomethyl)-4-phenylpiperidin-1-yl]-N-[(4-fluorophenyl)methyl]-2-oxoacetamide;hydrochloride](/img/structure/B2882797.png)
![4-bromo-N-[2-(cyclohexen-1-yl)ethyl]-3-methoxybenzenesulfonamide](/img/structure/B2882798.png)
